Ethyl stearidonate

Beschreibung

Structure

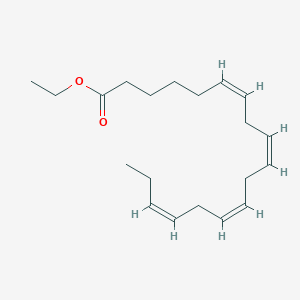

3D Structure

Eigenschaften

IUPAC Name |

ethyl (6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h5-6,8-9,11-12,14-15H,3-4,7,10,13,16-19H2,1-2H3/b6-5-,9-8-,12-11-,15-14- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIDOSNBWMUADGT-AFSLFLIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCCCCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90864936 |

Source

|

| Record name | Ethyl (6Z,9Z,12Z,15Z)-6,9,12,15-octadecatetraenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119798-44-6 |

Source

|

| Record name | Ethyl (6Z,9Z,12Z,15Z)-6,9,12,15-octadecatetraenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119798-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,9,12,15-Octadecatetraenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119798446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (6Z,9Z,12Z,15Z)-6,9,12,15-octadecatetraenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL STEARIDONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5388AU988H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Properties of (6Z,9Z,12Z,15Z)-octadecatetraenoic acid, ethyl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6Z,9Z,12Z,15Z)-octadecatetraenoic acid, ethyl ester, also known as ethyl stearidonate, is a polyunsaturated fatty acid (PUFA) of significant interest in the field of nutritional science and drug development. As an ethyl ester derivative of stearidonic acid (SDA), an omega-3 fatty acid, it serves as a more stable and bioavailable precursor to eicosapentaenoic acid (EPA), a crucial long-chain omega-3 fatty acid with well-documented anti-inflammatory and cardioprotective properties. This technical guide provides a comprehensive overview of the physicochemical properties, biological significance, and relevant experimental protocols for (6Z,9Z,12Z,15Z)-octadecatetraenoic acid, ethyl ester.

Physicochemical Properties

Properties of (6Z,9Z,12Z,15Z)-octadecatetraenoic acid, ethyl ester

| Property | Value | Source |

| IUPAC Name | ethyl (6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoate | Predicted |

| Synonyms | Ethyl stearidonate, Stearidonic Acid ethyl ester | |

| Molecular Formula | C20H32O2 | |

| Molecular Weight | 304.47 g/mol | |

| Boiling Point | 389.4 ± 31.0 °C | Predicted |

| Density | 0.904 ± 0.06 g/cm³ | Predicted |

| Solubility | DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol (B145695): 30 mg/ml; Ethanol:PBS (pH 7.2) (1:2): 0.25 mg/ml | Experimental |

Experimental Properties of Structurally Similar Fatty Acid Ethyl Esters

For comparative purposes, the following table summarizes the experimentally determined properties of common saturated, monounsaturated, and polyunsaturated fatty acid ethyl esters.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| Ethyl Stearate | C20H40O2 | 312.53 | 34-38 | 213-215 @ 15 mmHg | 0.863 |

| Ethyl Oleate | C20H38O2 | 310.51 | -32 | 216-218 @ 15 mmHg | 0.87 |

| Ethyl Linoleate | C20H36O2 | 308.50 | < -20 | 224 @ 17 mmHg | 0.876 |

| Ethyl Linolenate | C20H34O2 | 306.48 | < -50 | 166-168 @ 1 mmHg | 0.892 |

Biological Significance and Signaling Pathway

The primary biological significance of (6Z,9Z,12Z,15Z)-octadecatetraenoic acid, ethyl ester lies in its role as a pro-drug for eicosapentaenoic acid (EPA). In the body, the ethyl ester is hydrolyzed to release stearidonic acid (SDA). SDA is a key intermediate in the omega-3 fatty acid metabolic pathway. It bypasses the rate-limiting step catalyzed by the enzyme delta-6-desaturase, which is the conversion of alpha-linolenic acid (ALA) to eicosatetraenoic acid. This makes the conversion of SDA to EPA more efficient than that of ALA.

Metabolic Pathway of Stearidonic Acid to Eicosapentaenoic Acid

The metabolic conversion of stearidonic acid involves a two-step enzymatic process within the endoplasmic reticulum of cells, primarily in the liver.

Experimental Protocols

This section outlines detailed methodologies for the synthesis and analysis of (6Z,9Z,12Z,15Z)-octadecatetraenoic acid, ethyl ester.

Synthesis via Acid-Catalyzed Transesterification

This protocol describes a general method for the synthesis of fatty acid ethyl esters from a triglyceride source rich in stearidonic acid, such as echium oil or genetically modified soybean oil.

Materials:

-

Stearidonic acid-rich oil

-

Anhydrous ethanol (absolute)

-

Concentrated sulfuric acid (H₂SO₄) as a catalyst

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Separatory funnel

-

Glassware (round-bottom flask, condenser, etc.)

Procedure:

-

In a round-bottom flask, combine the stearidonic acid-rich oil with a 6-fold molar excess of anhydrous ethanol.

-

Slowly add concentrated sulfuric acid to the mixture (approximately 1% v/v of the oil).

-

Reflux the mixture with stirring for 4-6 hours at 70-80°C.

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Add an equal volume of hexane to extract the ethyl esters.

-

Wash the organic layer sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral.

-

Perform a final wash with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the hexane under reduced pressure using a rotary evaporator to yield the crude ethyl stearidonate.

-

The crude product can be further purified by silica (B1680970) gel column chromatography or preparative HPLC.

Analysis by Gas Chromatography (GC)

GC with a flame ionization detector (GC-FID) is a standard method for the quantitative analysis of fatty acid ethyl esters.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a flame ionization detector (FID).

-

Column: A polar capillary column, such as a DB-WAX or a similar polyethylene (B3416737) glycol (PEG) phase column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for the separation of polyunsaturated fatty acid esters.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Detector Temperature: 260°C.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 1 minute.

-

Ramp to 200°C at 10°C/min.

-

Ramp to 240°C at 5°C/min, hold for 10 minutes.

-

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

Sample Preparation:

-

Dissolve a known amount of the ethyl ester sample in hexane to a final concentration of approximately 10 mg/mL.

-

If desired, add an internal standard (e.g., ethyl heptadecanoate) for more accurate quantification.

-

Inject the sample into the GC.

Data Analysis:

-

Identify the ethyl stearidonate peak based on its retention time, which can be confirmed by running a pure standard.

-

Quantify the amount of the compound by comparing its peak area to that of a standard curve or using the internal standard method.

Analysis by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is another powerful technique for the analysis and purification of fatty acid ethyl esters.

Instrumentation and Conditions:

-

HPLC System: Equipped with a UV or evaporative light scattering detector (ELSD).

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is typically employed.

-

Solvent A: Water

-

Solvent B: Acetonitrile

-

-

Gradient Program:

-

Start with 80% B.

-

Linearly increase to 100% B over 20 minutes.

-

Hold at 100% B for 10 minutes.

-

Return to initial conditions and equilibrate for 5 minutes.

-

-

Flow Rate: 1 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 205 nm or ELSD.

Sample Preparation:

-

Dissolve the sample in the initial mobile phase composition or a compatible solvent like acetonitrile to a concentration of approximately 1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis:

-

Identify the ethyl stearidonate peak by its retention time.

-

Quantification is achieved by comparing the peak area to a standard curve.

Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and analysis processes.

Conclusion

(6Z,9Z,12Z,15Z)-octadecatetraenoic acid, ethyl ester is a valuable compound for research into the biological effects of omega-3 fatty acids. Its enhanced conversion to EPA compared to ALA makes it a potent tool for modulating cellular lipid profiles and studying downstream signaling events. The experimental protocols provided in this guide offer a solid foundation for the synthesis, purification, and analysis of this important molecule, enabling further investigation into its therapeutic potential. While experimentally determined physicochemical data for this specific ester are limited, the provided information and comparative data serve as a useful reference for researchers in the field.

A Comprehensive Guide to Ethyl Stearidonate: Synonyms, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ethyl stearidonate, a significant polyunsaturated fatty acid ester. This document details its nomenclature, analytical methodologies for its identification and quantification, and its role in biological signaling pathways. The information is curated to support research and development activities in the pharmaceutical and biotechnology sectors.

Nomenclature and Synonyms of Ethyl Stearidonate

Ethyl stearidonate is known by several names in scientific literature and chemical databases. A clear understanding of these synonyms is crucial for comprehensive literature searches and unambiguous scientific communication.

| Nomenclature Type | Identifier | Source |

| Common Name | Ethyl stearidonate | |

| Systematic (IUPAC) Name | ethyl (6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoate | PubChem[1] |

| Alternative Name | Stearidonic Acid ethyl ester | Santa Cruz Biotechnology[2], Cayman Chemical[3] |

| Alternative Name | Moroctic Acid ethyl ester | Santa Cruz Biotechnology[2], Cayman Chemical[3] |

| Alternative Name | 6,9,12,15-Octadecatetraenoic acid, ethyl ester, (6Z,9Z,12Z,15Z)- | PubChem[1] |

| Abbreviation | SFE 20:4 | Cayman Chemical[3] |

| CAS Number | 119798-44-6 | PubChem[1], Santa Cruz Biotechnology[2] |

| PubChem CID | 6450798 | PubChem[1] |

| Molecular Formula | C20H32O2 | PubChem[1], Santa Cruz Biotechnology[2] |

| Molecular Weight | 304.5 g/mol | PubChem[1], Santa Cruz Biotechnology[2] |

| InChI Key | RIDOSNBWMUADGT-AFSLFLIVSA-N | PubChem[1] |

| UNII | 5388AU988H | PubChem[1] |

Experimental Protocols for the Analysis of Ethyl Stearidonate

The accurate quantification of Ethyl stearidonate in biological matrices is essential for pharmacokinetic, metabolomic, and clinical studies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common analytical techniques employed.

Quantification of Ethyl Stearidonate in Plasma by GC-MS

This protocol is a representative method synthesized from established procedures for the analysis of fatty acid ethyl esters (FAEEs) in biological fluids.

Objective: To quantify the concentration of Ethyl stearidonate in human plasma.

Materials:

-

Plasma samples

-

Internal Standard (IS): Ethyl heptadecanoate

-

Solvents: Acetone, Hexane (B92381), Acetonitrile (HPLC grade)

-

Solid Phase Extraction (SPE) cartridges: Amino-propyl silica (B1680970)

-

Derivatizing agent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

GC-MS system with a nonpolar dimethylpolysiloxane column

Procedure:

-

Sample Preparation:

-

To 200 µL of plasma, add 10 µL of the internal standard solution (Ethyl heptadecanoate in ethanol).

-

Precipitate proteins by adding 1 mL of ice-cold acetone. Vortex for 1 minute.

-

Centrifuge at 3000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean glass tube.

-

-

Lipid Extraction:

-

Add 2 mL of hexane to the supernatant and vortex for 2 minutes for lipid extraction.

-

Centrifuge at 1500 x g for 5 minutes to separate the phases.

-

Carefully collect the upper hexane layer containing the lipids.

-

Evaporate the hexane under a gentle stream of nitrogen.

-

-

Solid Phase Extraction (SPE) Cleanup:

-

Condition an amino-propyl silica SPE cartridge with 2 mL of hexane.

-

Reconstitute the dried lipid extract in 1 mL of hexane and load it onto the SPE cartridge.

-

Wash the cartridge with 2 mL of hexane to remove interfering nonpolar compounds.

-

Elute the FAEEs, including Ethyl stearidonate, with 2 mL of a 5% diethyl ether in hexane solution.

-

Evaporate the eluate to dryness under nitrogen.

-

-

Derivatization (Optional but recommended for improved chromatography):

-

Add 50 µL of MSTFA to the dried extract.

-

Incubate at 60°C for 30 minutes to convert the FAEEs to their trimethylsilyl (B98337) derivatives.

-

-

GC-MS Analysis:

-

Injector Temperature: 250°C

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Ion Source Temperature: 230°C

-

Mass Spectrometer Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of Ethyl stearidonate and the internal standard for enhanced sensitivity and specificity.

-

Data Analysis: Construct a calibration curve using known concentrations of Ethyl stearidonate standards. The concentration of Ethyl stearidonate in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathways and Biological Roles

Ethyl stearidonate, as an ethyl ester of stearidonic acid (SDA), is primarily recognized for its role as a precursor to long-chain omega-3 fatty acids and its influence on inflammatory and metabolic signaling pathways.

Metabolism of Ethyl Stearidonate to EPA and DHA

Upon ingestion, Ethyl stearidonate is hydrolyzed to release stearidonic acid (SDA). SDA is a key intermediate in the endogenous synthesis of eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), potent anti-inflammatory molecules.[1][3] This metabolic conversion bypasses the rate-limiting step of delta-6 desaturase, making SDA a more efficient precursor to EPA than alpha-linolenic acid (ALA).[3]

Anti-Inflammatory Signaling Pathways

Stearidonic acid, the active metabolite of Ethyl stearidonate, has been shown to exert anti-inflammatory effects by modulating key signaling cascades.

-

NF-κB Pathway: SDA can inhibit the nuclear translocation and promoter activity of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of pro-inflammatory genes.[2]

-

MAPK Pathway: SDA has been observed to suppress the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK1/2, JNK, and p38.[2] The MAPK pathway is crucial for transducing extracellular signals to cellular responses, including inflammation.

Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)

Stearidonic acid can act as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ.[1] PPARs are nuclear receptors that play critical roles in the regulation of lipid and glucose metabolism, as well as inflammation.

-

PPARα Activation: Leads to the increased expression of genes involved in fatty acid oxidation, thereby promoting the catabolism of lipids.

-

PPARγ Activation: Is associated with improved insulin (B600854) sensitivity and has anti-inflammatory effects.

Conclusion

Ethyl stearidonate is a scientifically important molecule with a growing body of research highlighting its potential health benefits, primarily through its conversion to stearidonic acid. A thorough understanding of its various synonyms is essential for researchers. The analytical methods, particularly GC-MS and LC-MS, provide robust tools for its quantification in biological systems. Furthermore, its role in key signaling pathways, including the synthesis of long-chain omega-3 fatty acids and the modulation of inflammatory and metabolic responses, underscores its potential as a therapeutic agent or a valuable component in drug development. This guide serves as a foundational resource for professionals engaged in the study and application of Ethyl stearidonate.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-Inflammatory Effects of Stearidonic Acid Mediated by Suppression of NF-κB and MAP-Kinase Pathways in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stearidonic acid improves eicosapentaenoic acid status: studies in humans and cultured hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl Stearidonate: Properties, Protocols, and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl stearidonate, a long-chain omega-3 fatty acid ethyl ester. It details its chemical properties, provides in-depth experimental protocols for investigating its biological activities, and elucidates its role in key signaling pathways.

Core Properties of Ethyl Stearidonate

Ethyl stearidonate is the ethyl ester form of stearidonic acid (SDA), a naturally occurring polyunsaturated fatty acid. This esterified form is often utilized in research and dietary supplements due to its increased stability and bioavailability compared to the free fatty acid.

| Property | Value | References |

| CAS Number | 119798-44-6 | |

| Molecular Formula | C20H32O2 | |

| Molecular Weight | 304.5 g/mol | |

| Synonyms | Ethyl (6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoate, Stearidonic Acid Ethyl Ester | |

| Purity | Typically ≥98% | |

| Appearance | Oily liquid | |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide. | |

| Storage | Store at -20°C for long-term stability. |

Experimental Protocols

This section outlines detailed methodologies for investigating the anti-inflammatory and neuroprotective effects of Ethyl stearidonate in vitro.

In Vitro Anti-Inflammatory Activity Assessment in Macrophages

This protocol details the procedure to evaluate the anti-inflammatory effects of Ethyl stearidonate by measuring its ability to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[1][2]

a. Cell Culture and Treatment:

-

Cell Line: Use a murine macrophage cell line, such as RAW 264.7.

-

Culture Conditions: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Plating: Seed the RAW 264.7 cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with varying concentrations of Ethyl stearidonate (e.g., 10, 25, 50, 100 µM) for 2 hours. Ethyl stearidonate should be dissolved in a suitable solvent like DMSO, and the final DMSO concentration in the media should be kept below 0.1%.

-

Following pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response. Include a vehicle control (DMSO) and a positive control (LPS alone).

-

b. Measurement of Nitric Oxide (NO) Production:

-

After the 24-hour incubation, collect the cell culture supernatant.

-

Determine the concentration of nitrite, a stable metabolite of NO, using the Griess reagent system according to the manufacturer's instructions.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

c. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6):

-

Collect the cell culture supernatant as described above.

-

Quantify the levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's protocols.

-

Read the absorbance on a microplate reader and determine the cytokine concentrations from a standard curve.

In Vitro Neuroprotection Assay against Oxidative Stress

This protocol outlines a method to assess the neuroprotective effects of Ethyl stearidonate against hydrogen peroxide (H2O2)-induced oxidative stress in a neuronal cell line.

a. Cell Culture and Treatment:

-

Cell Line: Use a human neuroblastoma cell line, such as SH-SY5Y.

-

Culture Conditions: Culture the cells in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in 5% CO2.

-

Plating: Seed the SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to attach for 24 hours.

-

Treatment:

-

Pre-treat the cells with different concentrations of Ethyl stearidonate (e.g., 10, 25, 50 µM) for 24 hours.

-

After pre-treatment, expose the cells to a pre-determined toxic concentration of H2O2 (e.g., 100-200 µM) for another 24 hours to induce oxidative stress and cell death. Include appropriate vehicle and H2O2-only controls.

-

b. Cell Viability Assessment (MTT Assay):

-

After the treatment period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.

-

Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals by adding 100 µL of DMSO to each well and shaking the plate for 15 minutes.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Express cell viability as a percentage of the untreated control.

Signaling Pathways Modulated by Ethyl Stearidonate

Ethyl stearidonate, primarily through its conversion to stearidonic acid (SDA), exerts its biological effects by modulating key intracellular signaling pathways involved in inflammation and cell survival.

Anti-Inflammatory Signaling Pathway

SDA has been shown to suppress inflammatory responses by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2][3]

In the presence of an inflammatory stimulus like LPS, Toll-like receptor 4 (TLR4) is activated, triggering downstream signaling cascades. SDA intervenes by inhibiting the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This prevents the translocation of the active NF-κB dimer (p50/p65) into the nucleus, thereby reducing the transcription of pro-inflammatory genes such as iNOS, TNF-α, and IL-6.

Furthermore, SDA can attenuate the phosphorylation of key MAPK proteins, including p38, JNK, and ERK. By inhibiting the activation of these kinases, SDA further downregulates the inflammatory response.

Caption: Anti-inflammatory signaling pathway of Stearidonic Acid.

Experimental Workflow for Lipid Analysis

The analysis of Ethyl stearidonate and its metabolites in biological samples is crucial for understanding its pharmacokinetics and pharmacodynamics. Gas chromatography is a common and effective method for this purpose.

Caption: Workflow for the analysis of fatty acid ethyl esters.

This guide provides a foundational understanding of Ethyl stearidonate for research and development purposes. The provided protocols and pathway diagrams serve as a starting point for more in-depth investigations into the therapeutic potential of this omega-3 fatty acid.

References

- 1. Anti-Inflammatory Effects of Stearidonic Acid Mediated by Suppression of NF-κB and MAP-Kinase Pathways in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Stearidonic Acid-Enriched Buglossoides arvensis Oil Alleviates High-Fat Diet-Induced Hepatic Lipid Accumulation and Inflammation via AMPK/SIRT1 Activation in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Stearidonic Acid: From Natural Sources to Dietary Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearidonic acid (SDA), an omega-3 polyunsaturated fatty acid (PUFA), is gaining significant attention in the scientific community for its potential health benefits and as a sustainable alternative to marine-derived omega-3s. As an intermediate in the metabolic pathway converting alpha-linolenic acid (ALA) to eicosapentaenoic acid (EPA), SDA offers a more efficient route to increasing EPA levels in the body. This technical guide provides an in-depth overview of the natural sources of SDA, its dietary relevance, and the experimental methodologies used in its study.

Natural Sources of Stearidonic Acid

SDA is found in various natural sources, with the highest concentrations typically present in the seed oils of certain terrestrial plants. Marine sources, including fish and microalgae, generally contain lower levels of SDA.

Plant-Based Sources

Several plant-based oils are notable for their significant SDA content. Ahiflower® (Buglossoides arvensis) oil is currently the richest known natural, non-genetically modified plant source of SDA.[1][2] Other important sources include Echium oil, blackcurrant seed oil, and hemp seed oil.

Marine Sources

While marine oils are a primary source of EPA and docosahexaenoic acid (DHA), their SDA content is generally low, typically ranging from 0.5% to 2% of total fatty acids.[3] Some species of mackerel may contain up to 7% SDA.[3] Certain marine microalgae and cyanobacteria also produce SDA.[4][5]

Quantitative Data on Stearidonic Acid Content

The concentration of SDA varies significantly among different natural sources. The following tables summarize the quantitative data on SDA content in major plant and marine sources.

Table 1: Stearidonic Acid Content in Plant-Based Oils

| Oil Source | Scientific Name | SDA Content (% of Total Fatty Acids) | Reference(s) |

| Ahiflower® Oil | Buglossoides arvensis | 18 - 21% | [1][2][3] |

| Echium Oil | Echium plantagineum | 10 - 16% | [6][7][8][9] |

| Blackcurrant Seed Oil | Ribes nigrum | 2 - 4.7% | [10][11][12] |

| Hemp Seed Oil | Cannabis sativa | 0.3 - 2.5% | [13][14] |

Table 2: Stearidonic Acid Content in Marine Sources

| Marine Source | SDA Content (% of Total Fatty Acids) | Reference(s) |

| Fish Oils (general) | 0.5 - 2% | [3] |

| Mackerel | Up to 7% | [3] |

| Marine Microalgae | Varies by species | [4] |

| Cyanobacteria (some species) | Present | [5] |

Dietary Relevance and Metabolism

The primary dietary relevance of SDA lies in its efficient conversion to EPA in the human body. This process bypasses the rate-limiting enzyme, delta-6-desaturase, which is a significant bottleneck in the conversion of the more common plant-based omega-3, ALA, to EPA.[15]

Conversion to EPA and DHA

Numerous human clinical trials have demonstrated that dietary supplementation with SDA-rich oils significantly increases EPA levels in plasma, erythrocytes (red blood cells), and other tissues.[8][16][17][18] The conversion efficiency of SDA to EPA is estimated to be approximately 30-35%.[1] In contrast, the conversion of SDA to DHA is minimal to non-existent.[8][16]

Health Benefits

The health benefits of SDA are largely attributed to its role as an EPA precursor. Increased EPA levels are associated with a range of positive health outcomes, particularly in cardiovascular health and inflammation modulation. Some studies suggest that SDA itself may have biological activities, including the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor involved in lipid metabolism and inflammation.

Signaling Pathways

SDA and its metabolite EPA are known to influence several signaling pathways, most notably the PPAR signaling pathway. PPARs are ligand-activated transcription factors that regulate the expression of genes involved in lipid and glucose metabolism.

Experimental Protocols

The accurate quantification and analysis of SDA in various matrices are crucial for research and development. Below are outlines of key experimental protocols.

Quantification of Stearidonic Acid in Oils by Gas Chromatography (GC)

This protocol describes the standard method for the analysis of fatty acid composition in oils, including SDA.

1. Lipid Extraction and Transesterification to Fatty Acid Methyl Esters (FAMEs):

-

A known quantity of the oil sample is subjected to saponification with methanolic sodium hydroxide.

-

This is followed by esterification with a catalyst such as boron trifluoride (BF3) in methanol (B129727) to convert the fatty acids into their corresponding methyl esters (FAMEs).

-

An internal standard (e.g., nonadecanoic acid methyl ester) is added before esterification for accurate quantification.[19]

2. Gas Chromatography (GC) Analysis:

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for FAMEs separation (e.g., a fused-silica capillary column with a polar stationary phase like wax or a cyanopropyl polysiloxane).[19]

-

Carrier Gas: Helium or nitrogen.

-

Temperature Program: A programmed temperature gradient is used to separate the FAMEs based on their boiling points and polarity. A typical program might start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 240°C), and hold for a period to ensure all components elute.

-

Injection: A small volume (e.g., 1 µL) of the FAMEs solution in an appropriate solvent (e.g., hexane) is injected into the GC.

-

Identification and Quantification: FAMEs are identified by comparing their retention times with those of known standards. The peak area of each FAME is used to quantify its concentration relative to the internal standard.

Clinical Trial Protocol for Assessing SDA to EPA Conversion

This protocol outlines a typical design for a human clinical trial to evaluate the efficacy of SDA in increasing tissue EPA levels.

1. Study Design: A randomized, double-blind, placebo-controlled trial.[20][21] 2. Participants: Healthy adult volunteers with specific inclusion and exclusion criteria (e.g., age, BMI, dietary habits).[21] 3. Intervention:

-

Treatment Group: Receives a standardized daily dose of SDA-rich oil (e.g., Ahiflower® oil or Echium oil) in encapsulated form or incorporated into food products.[16][20]

-

Control Group: Receives a placebo oil with a similar fatty acid profile but lacking SDA (e.g., high-oleic sunflower oil or corn oil).[21] 4. Duration: Typically 4 to 12 weeks.[20][21] 5. Outcome Measures:

-

Primary Outcome: Change in EPA levels in red blood cell membranes, plasma phospholipids, or other relevant tissues from baseline to the end of the intervention.

-

Secondary Outcomes: Changes in other fatty acid levels (DHA, DPA), inflammatory markers (e.g., C-reactive protein), and lipid profiles (e.g., triglycerides, cholesterol). 6. Sample Collection and Analysis: Blood samples are collected at baseline and at specified time points throughout the study. Fatty acid analysis is performed using GC as described in the protocol above.

Conclusion

Stearidonic acid represents a promising, plant-derived omega-3 fatty acid that can effectively and sustainably increase bodily EPA levels. Its natural abundance in certain seed oils, coupled with its metabolic efficiency, makes it a compelling area of research for nutritional science and the development of functional foods and supplements. The methodologies outlined in this guide provide a framework for the accurate analysis and clinical evaluation of SDA, paving the way for a deeper understanding of its role in human health.

References

- 1. GRAS status opens up market for Ahiflower, a plant-based omega 3-6-9 oil with high SDA levels [nutraingredients.com]

- 2. Revolutionizing omega-3: Natures Crops Ahiflower Oil emerges as a potent and sustainable alternative [nutritioninsight.com]

- 3. Novel food information: Ahiflower Oil - Canada.ca [canada.ca]

- 4. Fatty Acid Profiles and Production in Marine Phytoplankton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]

- 7. researchgate.net [researchgate.net]

- 8. Dietary Echium Oil Increases Long-Chain n–3 PUFAs, Including Docosapentaenoic Acid, in Blood Fractions and Alters Biochemical Markers for Cardiovascular Disease Independently of Age, Sex, and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ocl-journal.org [ocl-journal.org]

- 10. aston-chemicals.com [aston-chemicals.com]

- 11. Variation in the fatty-acid content in seeds of various black, red, and white currant varieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nl.bioriginal.com [nl.bioriginal.com]

- 13. extension.okstate.edu [extension.okstate.edu]

- 14. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 15. Plant-based stearidonic acid as sustainable source of omega-3 fatty acid with functional outcomes on human health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Stearidonic acid improves eicosapentaenoic acid status: studies in humans and cultured hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Consumption of Buglossoides arvensis seed oil is safe and increases tissue long-chain n-3 fatty acid content more than flax seed oil – results of a phase I randomised clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Stearidonic acid raises red blood cell membrane eicosapentaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 20. ahajournals.org [ahajournals.org]

- 21. Effects of stearidonic acid on serum triacylglycerol concentrations in overweight and obese subjects: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Significance of Stearidonic Acid Ethyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearidonic acid (SDA), an omega-3 polyunsaturated fatty acid (PUFA), is emerging as a significant molecule in nutritional science and pharmacology. As a metabolic intermediate between alpha-linolenic acid (ALA) and eicosapentaenoic acid (EPA), SDA offers a more efficient pathway to elevate tissue levels of EPA, a fatty acid with well-documented cardiovascular and anti-inflammatory benefits.[1][2] This technical guide provides an in-depth analysis of the biological significance of stearidonic acid ethyl ester, focusing on its metabolism, mechanism of action, and physiological effects, supported by quantitative data from clinical trials and detailed experimental protocols.

Metabolism and Bioavailability of Stearidonic Acid Ethyl Ester

SDA (18:4n-3) is a direct precursor to EPA (20:5n-3) in the omega-3 fatty acid metabolic pathway. The conversion of the plant-derived omega-3 fatty acid ALA to EPA is rate-limited by the enzyme delta-6-desaturase (D6D).[1][2] By bypassing this enzymatic step, SDA provides a more efficient route to increasing EPA levels in the body.[1] The ethyl ester form of SDA is a stable and bioavailable formulation suitable for dietary supplements and research.

Conversion Efficiency to EPA and DHA

Clinical studies have consistently demonstrated that supplementation with SDA ethyl ester or SDA-rich oils leads to a significant increase in EPA levels in various tissues, including red blood cells and plasma. However, the conversion to docosahexaenoic acid (DHA) is generally not observed.

| Study Population | SDA Source | Daily SDA Dose | Duration | Key Findings | Reference |

|---|---|---|---|---|---|

| Healthy overweight and slightly obese subjects | Echium oil | 1.2 g | 6 weeks | Significantly increased EPA percentage in red blood cell (RBC) membranes (0.14 ± 0.25% increase compared to control). No significant effect on serum triacylglycerol or the omega-3 index. | |

| Healthy men and women | SDA-enriched soybean oil | 4.2 g | 12 weeks | Significantly increased the omega-3 index (RBC EPA + DHA) from baseline. The increase was comparable to that of a 1 g EPA supplement. | |

| Healthy men and postmenopausal women | Encapsulated SDA | 0.75 g and 1.5 g | 3 weeks each | Dietary SDA increased EPA and docosapentaenoic acid (DPA) concentrations in erythrocytes and plasma phospholipids, but not DHA. The relative effectiveness in increasing tissue EPA was EPA:SDA:ALA = 1:0.3:0.07. | |

| Healthy men and women | SDA and EPA supplements | 1.3, 2.6, or 5.2 g of SDA; 0.44, 1.3, or 2.7 g of EPA | 12 weeks | SDA intake increased RBC EPA content with a relative efficiency to EPA of 16.7% to 41.0%, with efficiency declining as SDA intake increased. |

Table 1: Summary of Clinical Trials on the Conversion of Stearidonic Acid to EPA.

Anti-Inflammatory Mechanisms of Action

The anti-inflammatory properties of stearidonic acid are a key area of its biological significance. SDA exerts its effects primarily through the modulation of key signaling pathways involved in the inflammatory response, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of NF-κB Signaling

NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Studies have shown that SDA can inhibit the activation of the NF-κB pathway. This is achieved by preventing the degradation of IκBα and subsequently inhibiting the nuclear translocation of the p65 subunit of NF-κB.

References

Ethyl Stearidonate: A Potent Precursor for Eicosapentaenoic Acid (EPA) Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Eicosapentaenoic acid (EPA) is a long-chain omega-3 polyunsaturated fatty acid (PUFA) with well-documented roles in cardiovascular health, inflammation modulation, and various cellular processes. While direct supplementation with EPA from marine sources is common, there is growing interest in identifying and utilizing precursor molecules that can be endogenously converted to EPA. Ethyl stearidonate (SDA), an omega-3 PUFA found in certain plant-based oils, has emerged as a promising candidate due to its position in the omega-3 fatty acid metabolic pathway, bypassing a rate-limiting enzymatic step. This technical guide provides a comprehensive overview of the conversion of ethyl stearidonate to EPA, detailing the biochemical pathways, summarizing key quantitative data from human and in-vitro studies, and outlining the experimental protocols used in this research.

Biochemical Conversion Pathway of Ethyl Stearidonate to EPA

The endogenous synthesis of long-chain PUFAs from shorter-chain precursors involves a series of desaturation and elongation reactions. The conversion of alpha-linolenic acid (ALA), the primary plant-derived omega-3 fatty acid, to EPA is often inefficient in humans due to a metabolic bottleneck at the initial delta-6 desaturase (FADS2) step.[1] Stearidonic acid, by its nature, bypasses this rate-limiting step, leading to a more efficient conversion to EPA.[2][3]

The direct pathway from stearidonic acid to eicosapentaenoic acid involves two key enzymatic steps:

-

Elongation: Stearidonic acid is first elongated by the enzyme Elongation of Very Long Chain Fatty Acids Protein 5 (ELOVL5) to form eicosatetraenoic acid (ETA).[4][5]

-

Desaturation: Subsequently, ETA is desaturated by delta-5 desaturase (FADS1) to yield eicosapentaenoic acid (EPA).[6]

Quantitative Data on the Conversion of Ethyl Stearidonate to EPA

Numerous studies have quantified the conversion efficiency of SDA to EPA, particularly in comparison to ALA. The data consistently demonstrates the superior efficacy of SDA as an EPA precursor.

Human Clinical Trials

| Study Population | SDA Dosage | Duration | Key Findings | Reference |

| Healthy men and women | 1.3, 2.6, or 5.2 g/d | 12 weeks | Dose-dependent increase in red blood cell (RBC) EPA levels. Relative efficiency to direct EPA supplementation ranged from 16.7% to 41.0%, decreasing with higher SDA intake. | [7] |

| Healthy adults | 3.7-4.2 g/d | Not specified | Considered to have a bioequivalence to EPA of approximately 5:1 for impacting the omega-3 index. | [8] |

| Healthy adults | Not specified | 4 weeks | Ahiflower oil (rich in SDA and ALA) consumption significantly improved plasma EPA levels (0.2% to 0.6% of total fatty acid methyl esters). | [2] |

In Vitro Studies

| Cell Line | Substrate | Incubation Time | Key Findings | Reference |

| HepG2 (human hepatocyte) | 50 µmol/L SDA vs. 50 µmol/L ALA | 24 hours | SDA led to significantly higher cellular EPA levels compared to ALA (5.1% vs. 3.0% of total fatty acid methyl esters). SDA was 65% more efficient in enhancing cellular EPA levels than ALA. | [2][9] |

| Jurkat (human T-cell) | Various PUFAs | 24 hours | Proliferating T-cells showed a greater capacity to incorporate and elongate 18- and 20-carbon PUFAs compared to resting T-cells, with ELOVL5 identified as the key elongase. | [4][10] |

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the conversion of ethyl stearidonate to EPA.

Human Intervention Studies

A common experimental workflow for human clinical trials investigating the effects of ethyl stearidonate supplementation on EPA levels is as follows:

-

Study Design: Randomized, controlled trials are often employed, with participants assigned to receive ethyl stearidonate, an EPA supplement (as a positive control), or a placebo (e.g., safflower oil).

-

Supplement Administration: Ethyl stearidonate is typically administered in encapsulated form at varying dosages.

-

Sample Collection: Blood samples are collected at baseline and at specified intervals throughout the study. Plasma and red blood cell membranes are then separated for fatty acid analysis.

-

Fatty Acid Analysis: The fatty acid composition of plasma lipids and red blood cell membranes is determined by gas chromatography (GC). This involves lipid extraction, transesterification to fatty acid methyl esters (FAMEs), and subsequent analysis by GC to quantify the relative amounts of different fatty acids, including EPA.

In Vitro Cell Culture Experiments

-

Cell Lines: Human hepatocyte cell lines, such as HepG2, are commonly used as they express the necessary desaturase and elongase enzymes for PUFA metabolism.[2]

-

Cell Culture and Treatment: Cells are cultured in appropriate media and then incubated with specific concentrations of ethyl stearidonate or other fatty acids (e.g., ALA as a comparator, or ethanol (B145695) as a vehicle control) for a defined period, typically 24 hours.[11]

-

Lipid Extraction and Analysis: After incubation, cells are harvested, and total lipids are extracted. The fatty acid composition is then determined by gas chromatography, as described for human samples.

-

Gene Expression Analysis: To investigate the underlying mechanisms, the expression of key enzymes like ELOVL5 and desaturases can be measured using techniques such as quantitative real-time PCR (qPCR) or Western blotting.[4]

Signaling Pathways and Downstream Effects

The conversion of ethyl stearidonate to EPA is significant due to the diverse biological activities of EPA. EPA can be further metabolized to produce a range of bioactive lipid mediators, including eicosanoids such as prostaglandins (B1171923) and leukotrienes, which play crucial roles in inflammation and cellular signaling.[2][9] The increased availability of EPA can therefore influence these downstream signaling pathways.

Conclusion

Ethyl stearidonate represents a highly efficient precursor for the endogenous synthesis of EPA. Its ability to bypass the rate-limiting delta-6 desaturase step in the omega-3 fatty acid metabolic pathway makes it a valuable compound for increasing EPA levels in the body. The quantitative data from both human and in vitro studies consistently support the superior conversion efficiency of SDA compared to ALA. The detailed experimental protocols outlined in this guide provide a framework for future research and development in this area. For researchers and professionals in drug development, ethyl stearidonate offers a promising avenue for novel therapeutic strategies aimed at harnessing the beneficial effects of EPA.

References

- 1. researchgate.net [researchgate.net]

- 2. Stearidonic acid improves eicosapentaenoic acid status: studies in humans and cultured hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Increased elongase and desaturase gene expression with stearidonic acid enriched diet does not enhance long-chain (n-3) content of seawater Atlantic salmon (Salmo salar L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Polyunsaturated fatty acid elongation and desaturation in activated human T-cells: ELOVL5 is the key elongase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Key Enzymes in Fatty Acid Synthesis Pathway for Bioactive Lipids Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stearidonic acid raises red blood cell membrane eicosapentaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of dietary stearidonic acid on biomarkers of lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Stearidonic acid improves eicosapentaenoic acid status: studies in humans and cultured hepatocytes [frontiersin.org]

- 10. Polyunsaturated fatty acid elongation and desaturation in activated human T-cells: ELOVL5 is the key elongase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physiological Effects of Ethyl Stearidonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl stearidonate (SDA ethyl ester), a C18:4 omega-3 polyunsaturated fatty acid, serves as a metabolic precursor to the longer-chain omega-3 fatty acids eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). This technical guide provides a comprehensive overview of the current exploratory studies on the physiological effects of ethyl stearidonate. It delves into its impact on lipid metabolism and inflammatory processes, supported by quantitative data from preclinical and clinical studies. Detailed experimental protocols for key assays and analyses are provided, alongside visualizations of the core signaling pathways modulated by ethyl stearidonate. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development investigating the therapeutic potential of ethyl stearidonate.

Introduction

Omega-3 polyunsaturated fatty acids (PUFAs) have garnered significant attention for their potential health benefits, particularly in the realms of cardiovascular health and inflammation. While eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) are the most well-studied omega-3s, their primary dietary source is marine life, presenting sustainability and dietary preference challenges. Ethyl stearidonate (SDA ethyl ester), found in some plant-based oils, offers a promising alternative as it is efficiently converted to EPA in the body. This guide synthesizes the existing scientific literature on the physiological effects of ethyl stearidonate, with a focus on its quantitative impact and underlying mechanisms of action.

Effects on Lipid Metabolism

Ethyl stearidonate supplementation has been investigated for its potential to modulate lipid profiles. The following tables summarize the quantitative data from human clinical trials.

Table 1: Effect of Ethyl Stearidonate on Plasma Lipid Profile in Hypertriglyceridemic Patients

| Parameter | Treatment Group (n-3 EE, 2g/day) | Placebo Group | Outcome |

| Triglycerides | Significant Reduction | No significant change | Favorable |

| Total Cholesterol | -4.15% (with NIDDM) -3.8% (without NIDDM) | No significant change | Favorable |

| HDL-C | +7.4% (overall mean) +9.1% (Type IV with NIDDM) +10.1% (Type IV without NIDDM) | No significant change | Favorable |

| LDL-C | No significant change reported | No significant change reported | Neutral |

Data from a 6-month open follow-up study in patients with hypertriglyceridemia, with or without non-insulin-dependent diabetes mellitus (NIDDM).[1]

Table 2: Effect of Omega-3 Fatty Acid Ethyl Esters on Lipid Profiles in Patients with Recent Myocardial Infarction

| Parameter | n-3 PUFA Group (approx. 1g/day) | Control Group | Outcome |

| Triglycerides | -3% from baseline | Not specified | Favorable |

| Total Cholesterol | No significant change | No significant change | Neutral |

| HDL-Cholesterol | No significant change | No significant change | Neutral |

| LDL-Cholesterol | Increased | Not specified | Potentially Unfavorable |

Data from a clinical trial investigating the effect of n-3 polyunsaturated fatty acids (EPA:DHA 2:1) on coronary artery disease.[2]

Table 3: Effects of Icosapent Ethyl (EPA Ethyl Ester) on Fatty Acid Profiles in Statin-Treated Patients with High Triglycerides

| Fatty Acid | Icosapent Ethyl (4g/day) - Mean % Change from Baseline | Placebo - Mean % Change from Baseline |

| Plasma EPA | +635% | Not specified |

| Plasma DPA (n-3) | +143% | Not specified |

| Plasma DHA | No significant change | Not specified |

| Plasma Linoleic Acid (n-6) | -25% | Not specified |

| Plasma Arachidonic Acid (n-6) | -31% | Not specified |

| Plasma AA/EPA Ratio | -91% | Not specified |

| Plasma Oleic Acid (n-9) | -29% | Not specified |

| Plasma Palmitic Acid (Saturated) | -23% | Not specified |

| Plasma Stearic Acid (Saturated) | -16% | Not specified |

Data from the ANCHOR study, a randomized, placebo-controlled trial.[3]

Anti-Inflammatory Effects

Emerging evidence suggests that ethyl stearidonate exerts anti-inflammatory effects by modulating key signaling pathways.

Modulation of NF-κB and MAPK Signaling Pathways

Studies have indicated that stearidonic acid can suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response. This suppression leads to a downstream reduction in the production of pro-inflammatory mediators.

The following diagrams illustrate the general mechanisms of these pathways and the proposed points of intervention by stearidonic acid and its metabolites.

Caption: Proposed mechanism of Ethyl Stearidonate on the NF-κB signaling pathway.

Caption: Proposed mechanism of Ethyl Stearidonate on the MAPK signaling cascade.

Effects on Inflammatory Markers

Clinical and preclinical studies have begun to explore the impact of ethyl stearidonate and other omega-3 fatty acid ethyl esters on circulating inflammatory markers.

Table 4: Effect of Omega-3 Fatty Acid Supplementation on Inflammatory Markers

| Marker | Treatment Group | Control Group | Outcome | Study Population |

| High-sensitivity C-reactive protein (hs-CRP) | No significant effect | No significant effect | Neutral | Participants with 1-year follow-up blood samples |

| Interleukin-6 (IL-6) | No significant effect | No significant effect | Neutral | Participants with 1-year follow-up blood samples |

| Tumor necrosis factor receptor 2 (TNFR2) | No significant effect | No significant effect | Neutral | Participants with 1-year follow-up blood samples |

Data from biomarker analyses in a large-scale clinical trial of omega-3 fatty acid supplementation.[4]

Experimental Protocols

Quantification of Fatty Acid Ethyl Esters in Human Plasma

This protocol outlines a general method for the analysis of fatty acid ethyl esters (FAEEs) in plasma, which can be adapted for ethyl stearidonate.

4.1.1. Sample Preparation

-

Thaw plasma samples at room temperature.

-

To 500 µL of plasma, add an internal standard (e.g., heptadecanoic acid ethyl ester).

-

Add cold methanol (B129727) (1:3 v/v plasma to methanol) for protein precipitation.

-

Vortex and centrifuge the samples at 4°C.

-

Collect the supernatant for analysis.[5]

4.1.2. Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer.

-

Column: A non-polar capillary column (e.g., dimethylpolysiloxane).

-

Injection: Splitless injection of the extracted sample.

-

Carrier Gas: Helium.

-

Oven Temperature Program: A gradient program to separate the different FAEEs.

-

Mass Spectrometry: Operated in selected ion monitoring (SIM) mode for quantification of target analytes.

In Vitro Macrophage Inflammation Assay

This protocol describes a general procedure to assess the anti-inflammatory effects of ethyl stearidonate on macrophages in culture.

4.2.1. Cell Culture and Treatment

-

Culture a macrophage cell line (e.g., THP-1 or RAW 264.7) in appropriate culture medium.

-

Differentiate monocytic cells into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA) if necessary.

-

Pre-treat the differentiated macrophages with various concentrations of ethyl stearidonate (solubilized with a suitable carrier like BSA) for a specified period (e.g., 24 hours).

-

Induce an inflammatory response by adding lipopolysaccharide (LPS).

4.2.2. Measurement of Inflammatory Mediators

-

Cytokine Secretion: Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Gene Expression: Isolate total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of inflammatory genes (e.g., TNF, IL6, PTGS2).

Discussion and Future Directions

The available evidence suggests that ethyl stearidonate is a promising omega-3 fatty acid with potential benefits for lipid metabolism and inflammation. Its efficient conversion to EPA makes it an attractive plant-based alternative to marine-derived omega-3s. However, the current body of research is still in its exploratory phase.

Future research should focus on:

-

Conducting large-scale, randomized controlled trials with varying doses of purified ethyl stearidonate to establish a clear dose-response relationship for its effects on a comprehensive panel of lipid and inflammatory markers.

-

Elucidating the precise molecular mechanisms by which ethyl stearidonate and its metabolites interact with and modulate the NF-κB and MAPK signaling pathways.

-

Investigating the long-term safety and efficacy of ethyl stearidonate supplementation.

-

Exploring the potential therapeutic applications of ethyl stearidonate in cardiovascular diseases, inflammatory disorders, and other chronic conditions.

Conclusion

This technical guide has summarized the current understanding of the physiological effects of ethyl stearidonate. The data presented herein highlight its potential to favorably modulate lipid profiles and attenuate inflammation, primarily through the suppression of the NF-κB and MAPK signaling pathways. While further research is warranted to fully elucidate its therapeutic potential and to establish definitive clinical guidelines, ethyl stearidonate represents a significant area of interest for the development of novel nutritional and pharmaceutical interventions. The detailed experimental protocols and pathway visualizations provided in this guide are intended to facilitate further exploratory studies in this promising field.

References

- 1. One-year treatment with ethyl esters of n-3 fatty acids in patients with hypertriglyceridemia and glucose intolerance: reduced triglyceridemia, total cholesterol and increased HDL-C without glycemic alterations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A review of clinical trials in dietary interventions to decrease the incidence of coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Icosapent Ethyl Effects on Fatty Acid Profiles in Statin-Treated Patients With High Triglycerides: The Randomized, Placebo-controlled ANCHOR Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Marine omega-3 fatty acid supplementation and prevention of cardiovascular disease: update on the randomized trial evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-Inflammatory Potential of Ethyl Stearidonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anti-inflammatory potential of ethyl stearidonate. While direct research on ethyl stearidonate is nascent, this document synthesizes the current understanding of its metabolism and the well-documented anti-inflammatory activities of its key metabolic products: stearidonic acid (SDA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA). This guide serves as a foundational resource for researchers and professionals in drug development interested in the therapeutic promise of ethyl stearidonate.

Introduction

Ethyl stearidonate is the ethyl ester of stearidonic acid (SDA), an omega-3 polyunsaturated fatty acid. As a precursor to long-chain omega-3 fatty acids like EPA and DHA, ethyl stearidonate is a compound of significant interest for its potential health benefits, particularly its anti-inflammatory properties. The bioavailability of omega-3 fatty acids can be enhanced through ethyl ester formulations, which may improve their absorption.[1] Understanding the metabolic conversion of ethyl stearidonate is key to elucidating its mechanism of action.

Metabolic Pathway of Ethyl Stearidonate

Upon ingestion, ethyl stearidonate is hydrolyzed to release stearidonic acid (SDA). SDA then enters the omega-3 metabolic pathway, where it is converted to EPA and subsequently to DHA. This conversion is a critical aspect of its biological activity, as the anti-inflammatory effects are largely attributed to these downstream metabolites. The efficiency of conversion from ALA (a precursor to SDA) to EPA is estimated to be around 8-21%, and to DHA is approximately 0-9%, with studies suggesting women may have a greater conversion capacity than men.[2][3] DHA can also be retro-converted to EPA.[2]

Caption: Metabolic conversion of Ethyl Stearidonate.

Core Anti-Inflammatory Mechanisms

The anti-inflammatory effects of ethyl stearidonate are believed to be mediated through the actions of its metabolites, primarily SDA, EPA, and DHA.

Stearidonic acid has been shown to exert anti-inflammatory effects by suppressing key signaling pathways in macrophages.[4][5] Specifically, SDA inhibits the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5]

-

NF-κB Pathway: NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). SDA has been observed to inhibit the nuclear translocation and promoter activity of NF-κB.[4][5]

-

MAPK Pathway: The MAPK family (including ERK1/2, JNK, and p38) plays a critical role in cellular responses to inflammatory stimuli. SDA has been found to inhibit the phosphorylation of these MAPKs, thereby downregulating downstream inflammatory responses.[4][5]

The inhibition of these pathways by SDA leads to a reduction in the production of inflammatory mediators such as nitric oxide (NO).[4][5]

Caption: SDA's inhibition of NF-κB and MAPK pathways.

EPA and DHA are well-known for their ability to modulate the production of eicosanoids, which are lipid mediators of inflammation. They achieve this primarily by competing with arachidonic acid (AA), an omega-6 fatty acid, for the same metabolic enzymes, cyclooxygenases (COX) and lipoxygenases (LOX).[4]

-

Competition with Arachidonic Acid: When EPA and DHA are more abundant, they are metabolized by COX and LOX enzymes instead of AA. This leads to the production of less potent pro-inflammatory eicosanoids (e.g., prostaglandin (B15479496) E3, leukotriene B5) and the synthesis of anti-inflammatory lipid mediators known as resolvins and protectins.[6]

-

Inhibition of COX-2: Non-steroidal anti-inflammatory drugs (NSAIDs) are known to inhibit COX enzymes to reduce inflammation.[7][8] Some fatty acids can also bind to and modulate the activity of COX-2.[9] The increased presence of EPA and DHA can lead to a reduced production of pro-inflammatory prostaglandins (B1171923) synthesized from AA via the COX-2 pathway.

References

- 1. Strategies to improve bioavailability of omega-3 fatty acids from ethyl ester concentrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Essential Fatty Acids | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Anti-Inflammatory Effects of Stearidonic Acid Mediated by Suppression of NF-κB and MAP-Kinase Pathways in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EPA VS. DHA: Anti-Inflammatory Effects in Fish Oil | ACE ProSource [acefitness.org]

- 7. Substrate-selective COX-2 inhibition as a novel strategy for therapeutic endocannabinoid augmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. osti.gov [osti.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of Ethyl Stearidonate in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl stearidonate (ES) is the ethyl ester of stearidonic acid (SDA), an omega-3 polyunsaturated fatty acid. As a metabolic intermediate in the conversion of alpha-linolenic acid (ALA) to eicosapentaenoic acid (EPA), the quantification of ES in biological matrices is of significant interest in nutritional research and drug development. Accurate measurement of ES levels in samples such as plasma, whole blood, and adipose tissue can provide insights into the metabolism of omega-3 fatty acids and the efficacy of SDA supplementation.

These application notes provide detailed protocols for the quantification of ethyl stearidonate in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of Stearidonate

Ethyl stearidonate, upon ingestion and absorption, is hydrolyzed to stearidonic acid. SDA then enters the endogenous omega-3 fatty acid metabolic pathway, where it is converted to EPA and subsequently to docosahexaenoic acid (DHA). This pathway involves a series of desaturation and elongation steps.

Analytical Methods: Data Summary

The following tables summarize quantitative data from various studies on the analysis of fatty acid ethyl esters (FAEEs), including ethyl stearate, a structurally similar compound to ethyl stearidonate. These values can serve as a reference for expected performance.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data

| Analyte(s) | Matrix | LOD | LOQ | Linearity Range | Recovery (%) | Internal Standard | Reference |

| Ethyl Stearate & other FAEEs | Plasma | 5-10 nM | 60 nM | Up to 10 µg/mL | Not Reported | Ethyl Heptadecanoate | [1] |

| Ethyl Palmitate, Oleate, Stearate | Meconium | 0.01-0.08 nmol/g | 0.02-0.27 nmol/g | Not Reported | 55-86 | Ethyl Heptadecanoate | [2] |

| FAEEs | Hair | 0.005-0.009 ng/mg | Not Reported | Not Reported | Not Reported | Not Reported | [3] |

| Ethyl Palmitate & Oleate | Urine | Not Reported | Not Reported | y=0.2035x+1.0465 (R²=0.9886) | Not Reported | Not Reported | [4] |

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Data

| Analyte(s) | Matrix | LLOQ | Linearity Range | Recovery (%) | Internal Standard | Reference |

| Ethyl Myristate, Palmitate, Oleate, Stearate | Dried Blood Spots | 15-37 ng/mL | Not Reported | Not Reported | Not Reported | [5] |

| EPAEE & DHAEE | Human Plasma | 1.00 ng/mL (EPAEE), 2.50 ng/mL (DHAEE) | 1.00-1000 ng/mL (EPAEE), 2.50-2500 ng/mL (DHAEE) | Not Reported | Not Reported | [6] |

| FAEEs | Meconium | 0.02-0.27 nmol/g | Not Reported | 55-86 | Ethyl Heptadecanoate | [2] |

Experimental Protocols

Protocol 1: Quantification of Ethyl Stearidonate in Plasma/Whole Blood by GC-MS

This protocol is adapted from methods for the analysis of fatty acid ethyl esters in blood matrices[1][4][7].

1. Sample Preparation Workflow

2. Detailed Methodology

-

Materials:

-

Whole blood or plasma

-

Ethyl stearidonate standard

-

Internal Standard (IS): Ethyl heptadecanoate

-

Acetone (B3395972), ice-cold

-

n-Hexane, HPLC grade

-

Iso-octane, HPLC grade

-

Glass centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

-

Procedure:

-

Pipette 200 µL of plasma or whole blood into a glass centrifuge tube.

-

Add a known amount of internal standard (e.g., ethyl heptadecanoate in a suitable solvent).

-

Add 1.6 mL of ice-cold acetone to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 3000 x g for 10 minutes.

-

Transfer the supernatant to a clean glass tube.

-

Add 1 mL of n-hexane to the supernatant and vortex for 1 minute for liquid-liquid extraction.

-

Centrifuge at 1500 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper hexane (B92381) layer to a new tube.

-

Evaporate the hexane extract to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 50 µL of iso-octane for GC-MS analysis.

-

-

GC-MS Parameters (Suggested):

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent nonpolar column.

-

Injector Temperature: 250 °C

-

Oven Program:

-

Initial temperature: 80 °C, hold for 1 minute.

-

Ramp 1: 20 °C/min to 200 °C.

-

Ramp 2: 5 °C/min to 300 °C, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

MS Parameters:

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 50-500 or Selected Ion Monitoring (SIM) for target ions (e.g., m/z 88, 101 for ethyl esters).

-

-

Protocol 2: Quantification of Ethyl Stearidonate in Adipose Tissue by LC-MS/MS

This protocol is based on established methods for lipid extraction from adipose tissue and subsequent LC-MS/MS analysis[8][9].

1. Adipose Tissue Sample Preparation Workflow

2. Detailed Methodology

-

Materials:

-

Adipose tissue

-

Ethyl stearidonate standard

-

Internal Standard (IS): Ethyl heptadecanoate

-

Chloroform, HPLC grade

-

Methanol, HPLC grade

-

0.9% NaCl solution

-

Tissue homogenizer

-

Glass centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

LC-MS/MS system

-

-

Procedure:

-

Weigh approximately 50 mg of frozen adipose tissue.

-

Homogenize the tissue in 1 mL of a 2:1 (v/v) chloroform:methanol mixture.

-

Add a known amount of internal standard.

-

Vortex for 2 minutes.

-

Add 200 µL of 0.9% NaCl solution to induce phase separation.

-

Vortex for 30 seconds and centrifuge at 2000 x g for 10 minutes.

-

Carefully collect the lower organic layer into a new glass tube.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the lipid extract in 100 µL of the initial mobile phase (e.g., 95:5 acetonitrile:water with 0.1% formic acid).

-

-

LC-MS/MS Parameters (Suggested):

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: linear gradient to 95% B

-

15-18 min: hold at 95% B

-

18.1-20 min: return to 5% B and equilibrate.

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

MS/MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: To be determined by infusing a standard of ethyl stearidonate and its internal standard. The precursor ion will be [M+H]⁺ or [M+NH₄]⁺. Product ions will result from the fragmentation of the precursor.

-

-

Concluding Remarks

The protocols provided herein offer robust and sensitive methods for the quantification of ethyl stearidonate in biological samples. It is essential to validate these methods in your laboratory, establishing performance characteristics such as linearity, accuracy, precision, and the limits of detection and quantification for your specific application and instrumentation. The choice between GC-MS and LC-MS/MS will depend on the available equipment, the required sensitivity, and the sample throughput needs.

References

- 1. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitation of fatty acid ethyl esters in human meconium by an improved liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of fatty acid ethyl esters in dried blood spots by LC-MS/MS as markers for ethanol intake: application in a drinking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. LC-APCI-MS/MS assay for quantitation of ethyl esters of eicosapentaenoic acid and docosahexaenoic acid in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]

Application Note: Quantitative Analysis of Fatty Acid Ethyl Esters by Gas Chromatography-Mass Spectrometry

Introduction

Fatty acid ethyl esters (FAEEs) are non-oxidative metabolites of ethanol, formed through the esterification of fatty acids with ethanol. They have emerged as sensitive and specific biomarkers for acute and chronic alcohol consumption. Accurate and robust quantification of FAEEs in biological matrices is crucial for clinical and forensic applications, as well as in the food and beverage industry to understand fermentation processes. This application note provides a detailed protocol for the analysis of FAEEs using gas chromatography-mass spectrometry (GC-MS), a powerful technique for the separation and identification of volatile and semi-volatile compounds. The methodology described herein covers sample preparation, instrumental analysis, and data processing for the quantification of common FAEEs such as ethyl palmitate, ethyl oleate, ethyl stearate, and ethyl myristate.

Experimental Protocols

1. Sample Preparation: Extraction of FAEEs from Biological Matrices (e.g., Plasma)

This protocol is adapted from a method for FAEE determination in human plasma.[1]

-

Materials:

-

Plasma sample

-

Internal Standard (IS) solution (e.g., ethyl heptadecanoate in hexane)

-

Acetone, HPLC grade

-

Hexane (B92381), HPLC grade

-